molecular formula C12H11NO2S B194103 4-(Phenylsulfonyl)aniline CAS No. 7019-01-4

4-(Phenylsulfonyl)aniline

Cat. No. B194103
CAS RN: 7019-01-4
M. Wt: 233.29 g/mol
InChI Key: GDYFDXDATVPPDR-UHFFFAOYSA-N
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Description

4-(Phenylsulfonyl)aniline is a chemical compound with the CAS Number: 7019-01-4 and a molecular weight of 233.29 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Synthesis Analysis

Poly (p-phenylsulfonyl-aniline) has been synthesized by chemical polymerization from the respective monomer using copper perchlorate in CH3CN or potassium dichromate in HCl aqueous media as oxidizing agents . As a reducing agent, 4-Phenylsulfonylaniline demonstrates the capability to convert aldehydes and ketones into their respective alcohols .


Molecular Structure Analysis

The molecular formula of 4-(Phenylsulfonyl)aniline is C12H11NO2S . The structure of this compound can be found in various databases such as PubChem and ChemSpider .


Chemical Reactions Analysis

While the precise chemical reactions involving 4-(Phenylsulfonyl)aniline are not fully elucidated, it is known to exhibit both reducing and oxidizing properties . It has the capability to convert aldehydes and ketones into their respective alcohols .


Physical And Chemical Properties Analysis

4-(Phenylsulfonyl)aniline is a solid substance . It has a molecular weight of 233.28600 . The melting point of this compound is 175-177°C .

Scientific Research Applications

Synthesis of Polyaniline Derivatives

4-(Phenylsulfonyl)aniline and related compounds have been used in the synthesis of novel polyaniline derivatives. These include sulfonated polyaniline (SPAn) and water-soluble conducting polyaniline copolymers, which have applications in materials science due to their unique conductive and solubility properties (Royappa et al., 2001); (Nguyen et al., 1994).

Metal-Free Organic Synthesis

A study demonstrated the use of N-phenyl-N-(phenylsulfonyl)methacrylamide, a related compound, in metal-free cascade arylation/aryl migration/desulfonylation reactions. This kind of organic synthesis is significant for creating complex molecules without the need for metal catalysts, which is beneficial in green chemistry (Ni et al., 2016).

Environmental Applications

Research involving 4-(Phenylsulfonyl)aniline derivatives has extended into environmental science, particularly in the study of aniline degradation. A study investigated the degradation of aniline, a related compound, using rice straw biochar for environmental remediation (Wu et al., 2018).

Fluorescent Materials Development

2,6-Bis(arylsulfonyl)anilines, which are structurally related to 4-(Phenylsulfonyl)aniline, have been used in creating fluorescent materials. These compounds exhibit high fluorescence emissions in the solid state and potential as probes based on aggregation-induced emission, useful in sensor technology and material sciences (Beppu et al., 2014).

Corrosion Inhibition

Derivatives of 4-(Phenylsulfonyl)aniline have been investigated for their role in corrosion inhibition, a crucial aspect in material longevity and industrial applications. For example, a study on thiophene Schiff base compounds, which include 4-(Phenylsulfonyl)aniline derivatives, demonstrated their effectiveness in protecting metals against corrosion in acidic environments (Daoud et al., 2014).

Inhibition of Esterase Enzymes

4-(Phenylsulfonyl)aniline derivatives have also been studied for their inhibitory properties on certain enzymes. For instance, N-phenylsulfonamide derivatives have shown inhibitory effects on carbonic anhydrase and cholinesterase enzymes, which are relevant in medical and pharmaceutical research (Kazancioglu & Senturk, 2020).

Safety And Hazards

4-(Phenylsulfonyl)aniline is classified as a hazardous substance. It is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation and is suspected of causing genetic defects and cancer . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

4-(benzenesulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYFDXDATVPPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333662
Record name 4-(Phenylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Phenylsulfonyl)aniline

CAS RN

7019-01-4
Record name 4-(Phenylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of sulfanilic acid (10 g, 0.52 mmol), benzene (4.7 g, 0.56 mmol) and trifluoroacetic anhydride (42 g) in trifluoroacetic acid (42 g) was heated to reflux for 3 days. The solvent was removed in vacuo and the residue taken up in 10% aqueous sodium hydroxide and heated to 100° C. for 15 minutes. The resulting white precipitate was filtered off, washed with water and dried to give [4-(phenylsulfonyl)phenyl]amine. 1H NMR (400 MHz, d6-DMSO) δ 7.83-7.81 (2H, m), 7.61-7.51 (5H, m), 6.62-6.58 (2H, m), 6.15 (2H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
A Ivachtchenko, E Golovina, M Kadieva, O Mitkin… - Bioorganic & medicinal …, 2013 - Elsevier
Substituted diphenyl sulfones (10a–n) were synthesised, and the structures were confirmed by NMR, LC–MS and X-ray crystallography. Their antagonistic activities towards 5-HT 6 …
Number of citations: 18 www.sciencedirect.com
MD Woodrow, SP Ballantine, MD Barker… - Bioorganic & medicinal …, 2009 - Elsevier
Crystallography driven optimisation of a lead derived from similarity searching of the GSK compound collection resulted in the discovery of quinoline-3-carboxamides as highly potent …
Number of citations: 61 www.sciencedirect.com
S Firoozi, M Hosseini-Sarvari - The Journal of Organic Chemistry, 2021 - ACS Publications
It has been found that the final products of the reaction of sulfonyl chlorides and tertiary amines in the presence of cadmium sulfide nanoparticles under visible light irradiation are highly …
Number of citations: 18 pubs.acs.org
TR Jones, MD Varney, SE Webber… - Journal of medicinal …, 1996 - ACS Publications
To develop novel lipophilic thymidylate synthase (TS) inhibitors, the X-ray structure of Escherichia coli TS in ternary complex with FdUMP and the inhibitor 10-propargyl-5,8-dideazafolic …
Number of citations: 44 pubs.acs.org
Y Nakagawa, T Akagi, H Iwamura, T Fujita - Pesticide Biochemistry and …, 1988 - Elsevier
The larvicidal activity of analogs of a recently developed larvicide, chlorfluazuron, without 3,5-dichloro substituents at the phenyl moiety, ie, of 2,6-difluorobenzoyl-4-(substituted 2-…
Number of citations: 27 www.sciencedirect.com
JS Al-Otaibi, AH Almuqrin, YS Mary, YS Mary… - Journal of Molecular …, 2020 - Springer
Detection and qualification process related to impurities assume importance in pharmacological drug development programs, and the present article gives the structural and spectral …
Number of citations: 18 link.springer.com
CJ Ohnmacht, K Russell, JR Empfield… - Journal of medicinal …, 1996 - ACS Publications
A subset of antiandrogen compounds, the N-aryl-3,3,3-trifluoro-2-hydroxy-2-methylpropanamides 1, were found to activate ATP sensitive potassium channels (K ATP ) and represent a …
Number of citations: 46 pubs.acs.org
A Kamel, A Hasan, AHD Al-Khafaji… - Polycyclic Aromatic …, 2023 - Taylor & Francis
In this research work, Fe 3 O 4 @DABA-PA-CuBr 2 nanocomposite was fabricated by a simple and inexpensive method by immobilizing copper(II) bromide on the surface of magnetic …
Number of citations: 2 www.tandfonline.com
KR Carter, RD Miller, JL Hedrick - Macromolecules, 1993 - ACS Publications
Thesynthesis and characterization of new monomers and polymers containing the 1, 2, 4-triazole unit are discussed. The monomers were synthesized via a route that allowed the …
Number of citations: 60 pubs.acs.org
IK Khanna, RM Weier, Y Yu, PW Collins… - Journal of medicinal …, 1997 - ACS Publications
Series of 1,2-diarylpyrroles has been synthesized and found to contain very potent and selective inhibitors of the human cyclooxygenase-2 (COX-2) enzyme. The paper describes short …
Number of citations: 252 pubs.acs.org

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